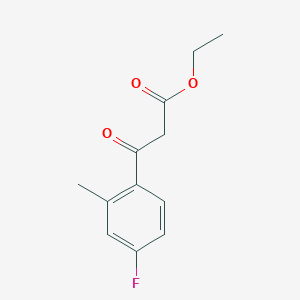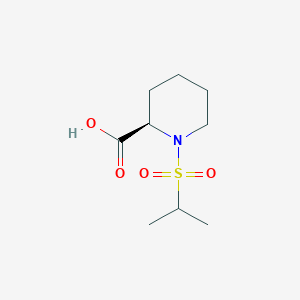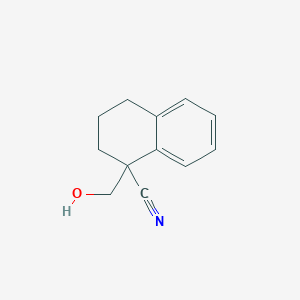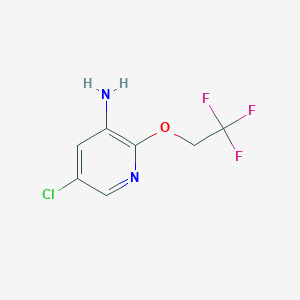
5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine
Overview
Description
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
The compound 5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine serves as a key intermediate in the synthesis of various chemical entities. For instance, it is crucial in the production of highly efficient herbicides such as trifloxysulfuron. The synthesis process often involves steps like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, highlighting its role in complex chemical syntheses (Zuo Hang-dong, 2010).
Energetic Material Development
This chemical is also instrumental in the development of energetic materials. By undergoing specific chemical reactions, derivatives of 5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine can be synthesized to produce new energetic compounds with significant potential applications in explosives and propellants. The thermal behaviors and detonation properties of these derivatives provide valuable insights into their stability and performance characteristics (Zhao Ku, 2015).
Crystal Structure and Schiff Base Formation
In addition, the compound has been used to synthesize new Schiff base compounds, which are then characterized by their crystal structure. Such studies are not only fundamental in understanding the chemical and physical properties of these compounds but also pave the way for potential applications in catalysis, materials science, and pharmaceuticals (Wang, Nong, Sht, Qi, 2008).
Role in Pharmaceutical and Agrochemical Intermediates
Moreover, the compound is identified as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly herbicides. The literature summarizes various synthetic methods for related compounds, underscoring their widespread utility in creating biologically active molecules (Li Zheng-xiong, 2004).
Alcoholysis Reactions and Functional Group Transformations
Research also delves into the alcoholysis reactions involving compounds like 5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine. These studies explore the mechanisms and outcomes of reactions involving the trifluoromethyl groups attached to the pyridine ring, offering insights into functional group transformations and their implications for further chemical synthesis (X. Qian, Shuyou Liu, 1996).
properties
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c8-4-1-5(12)6(13-2-4)14-3-7(9,10)11/h1-2H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEGYVQNGWLZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)


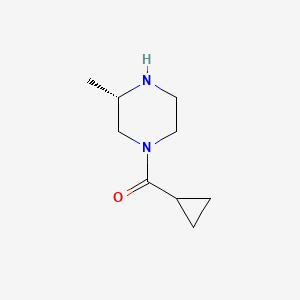

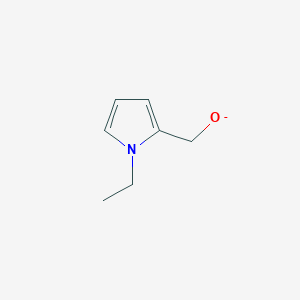
![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)



